molecular formula C23H20N2O2 B14917449 N'-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide

N'-[(E)-(4-hydroxyphenyl)methylidene]-2,2-diphenylcyclopropanecarbohydrazide

Cat. No.: B14917449
M. Wt: 356.4 g/mol
InChI Key: CLSKBZZGKZGOKC-LFVJCYFKSA-N
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Description

N’-(4-Hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2,2-diphenylcyclopropanecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-Hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to a hydrazine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N’-(4-Hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and antioxidant agent.

    Biological Studies: The compound’s interactions with biological molecules are of interest for developing new therapeutic agents.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of N’-(4-Hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide involves its interaction with biological targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which may enhance its biological activity. Additionally, the compound’s ability to undergo redox reactions can contribute to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    N’-(4-Hydroxybenzylidene)isonicotinohydrazone: Similar in structure but with an isonicotinohydrazone moiety.

    N’-(4-Hydroxybenzylidene)hexadecanohydrazide: Contains a longer alkyl chain, which may affect its solubility and biological activity.

Uniqueness

N’-(4-Hydroxybenzylidene)-2,2-diphenylcyclopropanecarbohydrazide is unique due to the presence of the cyclopropane ring, which imparts rigidity to the molecule and can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide

InChI

InChI=1S/C23H20N2O2/c26-20-13-11-17(12-14-20)16-24-25-22(27)21-15-23(21,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,16,21,26H,15H2,(H,25,27)/b24-16+

InChI Key

CLSKBZZGKZGOKC-LFVJCYFKSA-N

Isomeric SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C4=CC=C(C=C4)O

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC=C(C=C4)O

Origin of Product

United States

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